molecular formula C8H14F3N3O2 B13434801 (Z)-N'-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide

Cat. No.: B13434801
M. Wt: 241.21 g/mol
InChI Key: ZASRSTJSSDNHJC-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.

Properties

Molecular Formula

C8H14F3N3O2

Molecular Weight

241.21 g/mol

IUPAC Name

N'-hydroxy-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanimidamide

InChI

InChI=1S/C8H14F3N3O2/c9-8(10,11)7(15)1-3-14(4-2-7)5-6(12)13-16/h15-16H,1-5H2,(H2,12,13)

InChI Key

ZASRSTJSSDNHJC-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CCC1(C(F)(F)F)O)C/C(=N/O)/N

Canonical SMILES

C1CN(CCC1(C(F)(F)F)O)CC(=NO)N

Origin of Product

United States

Preparation Methods

The synthesis of (Z)-N’-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is typically synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Hydroxylation: The hydroxyl groups are introduced through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Formation of the Acetimidamide Moiety: The acetimidamide group is formed through the reaction of appropriate amines with acylating agents.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

(Z)-N’-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The acetimidamide moiety can be hydrolyzed to form carboxylic acids and amines under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-N’-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological activity being studied. For example, in antiviral research, the compound may inhibit viral replication by targeting viral enzymes.

Comparison with Similar Compounds

(Z)-N’-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide can be compared with other piperidine derivatives, such as:

    Maraviroc: A CCR5 antagonist used in the treatment of HIV.

    Trifluperidol: An antipsychotic drug with a similar trifluoromethyl group.

    Piperidin-4-ol Derivatives: Compounds with similar piperidine rings and hydroxyl groups.

The uniqueness of (Z)-N’-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Biological Activity

(Z)-N'-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a trifluoromethyl piperidine moiety. Its molecular formula is C10H12F3N3OC_{10}H_{12}F_3N_3O, and it exhibits several functional groups that may contribute to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to (Z)-N'-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide. For instance, derivatives of piperidine have shown significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HeLa (Cervical)5.2
MCF-7 (Breast)3.8
A549 (Lung)6.1

These studies suggest that the trifluoromethyl group may enhance the compound's lipophilicity, facilitating better cell membrane penetration and increased cytotoxicity.

2. Antimicrobial Activity

Compounds with similar structures have also been evaluated for antimicrobial properties. The presence of hydroxyl and trifluoromethyl groups has been linked to enhanced activity against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated an MIC of 16 µg/mL against Staphylococcus aureus, indicating promising antibacterial potential.

The mechanism by which (Z)-N'-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide exerts its effects is still under investigation, but several hypotheses exist:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs).
  • Induction of Apoptosis : Evidence suggests that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: In Vitro Evaluation

A study conducted on the cytotoxic effects of (Z)-N'-hydroxy-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide on various human cancer cell lines showed significant growth inhibition compared to control groups. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death.

Case Study 2: Animal Models

In vivo studies using murine models have demonstrated that administration of this compound resulted in reduced tumor growth in xenograft models implanted with human cancer cells. The compound was administered intraperitoneally at varying doses, showing a significant reduction in tumor size compared to untreated controls.

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